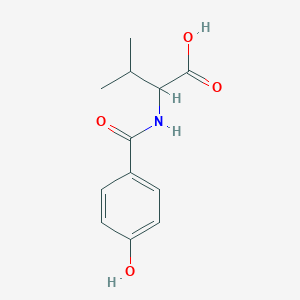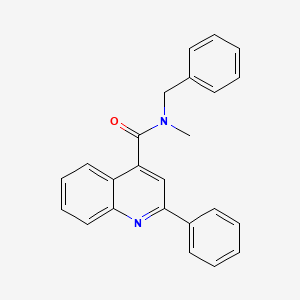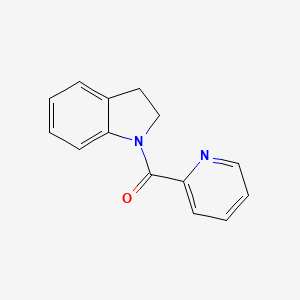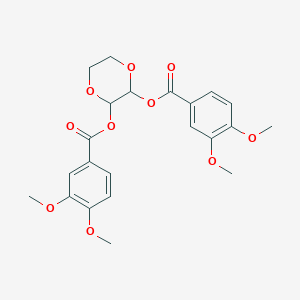
N-(4-hydroxybenzoyl)valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxybenzoyl)valine, also known as HBV, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HBV is a derivative of valine, which is an essential amino acid that plays a crucial role in protein synthesis and metabolism.
Applications De Recherche Scientifique
N-(4-hydroxybenzoyl)valine has various scientific research applications, including its use as a potential drug candidate for the treatment of cancer and other diseases. Studies have shown that N-(4-hydroxybenzoyl)valine has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, N-(4-hydroxybenzoyl)valine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-(4-hydroxybenzoyl)valine is not fully understood. However, studies have shown that N-(4-hydroxybenzoyl)valine can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, N-(4-hydroxybenzoyl)valine can induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-(4-hydroxybenzoyl)valine has various biochemical and physiological effects, including its ability to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-(4-hydroxybenzoyl)valine has been shown to induce apoptosis in cancer cells and inhibit their growth. N-(4-hydroxybenzoyl)valine also has antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-hydroxybenzoyl)valine in lab experiments is its synthetic nature, which allows for easy and reproducible synthesis. Additionally, N-(4-hydroxybenzoyl)valine has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using N-(4-hydroxybenzoyl)valine is its limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research on N-(4-hydroxybenzoyl)valine. One potential direction is to investigate the use of N-(4-hydroxybenzoyl)valine as a potential drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-hydroxybenzoyl)valine and its biochemical and physiological effects. Finally, research is needed to develop new methods for synthesizing N-(4-hydroxybenzoyl)valine and improving its solubility in water.
Conclusion:
In conclusion, N-(4-hydroxybenzoyl)valine is a synthetic compound with potential applications in various fields. Its anti-tumor, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of cancer and other diseases. While there are limitations to using N-(4-hydroxybenzoyl)valine in lab experiments, its synthetic nature and low toxicity make it a promising compound for future research.
Méthodes De Synthèse
N-(4-hydroxybenzoyl)valine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of N-(4-hydroxybenzoyl)valine involves the reaction between 4-hydroxybenzoic acid and valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of N-(4-hydroxybenzoyl)valine and dicyclohexylurea as a byproduct.
On the other hand, enzymatic synthesis of N-(4-hydroxybenzoyl)valine involves the use of enzymes such as lipases and esterases. The reaction involves the esterification of 4-hydroxybenzoic acid with valine in the presence of the enzyme, resulting in the formation of N-(4-hydroxybenzoyl)valine.
Propriétés
IUPAC Name |
2-[(4-hydroxybenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)10(12(16)17)13-11(15)8-3-5-9(14)6-4-8/h3-7,10,14H,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGXLNKTTHNTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxyphenyl)carbonyl]valine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)


![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)


![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)

